molecular formula C14H18N4O B6635312 (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide

(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide

Cat. No. B6635312
M. Wt: 258.32 g/mol
InChI Key: PBSSFNWYUOMAQL-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide, also known as BIM-23056, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation research, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to improve cognitive function and memory by modulating neurotransmitter signaling.

Mechanism of Action

(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide also inhibits the activity of certain kinases, which are involved in the regulation of cell growth and proliferation. By targeting these enzymes and signaling pathways, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide can modulate cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to have various biochemical and physiological effects in cells and animal models. In cancer cells, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of oncogenes. In inflammation models, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorder models, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has been shown to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide has several advantages for lab experiments, including its small molecular size, high potency, and selectivity for specific enzymes and signaling pathways. However, there are also limitations to using (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide in lab experiments, including its potential toxicity and off-target effects. Researchers must carefully consider the dose and duration of (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide treatment to minimize potential adverse effects.

Future Directions

There are several future directions for the study of (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide. One potential direction is to further explore its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to investigate its pharmacokinetics and pharmacodynamics in animal models and humans to optimize its dosing and administration. Additionally, researchers could investigate the potential for (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide to be used in combination with other therapies to enhance its therapeutic effects.

Synthesis Methods

(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 3-imidazol-1-ylbenzaldehyde with (S)-2-aminopentanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with an acid such as hydrochloric acid to obtain the final product, (2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide.

properties

IUPAC Name

(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-2-4-13(15)14(19)17-11-5-3-6-12(9-11)18-8-7-16-10-18/h3,5-10,13H,2,4,15H2,1H3,(H,17,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSSFNWYUOMAQL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CC(=CC=C1)N2C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CC(=CC=C1)N2C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N-(3-imidazol-1-ylphenyl)pentanamide

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